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Executive Summary

PF-04895162, also known as ICA-105665, is a potent, orally active small molecule that
functions as an opener of the neuronal Kv7.2/7.3 and Kv7.3/7.5 voltage-gated potassium
channels. Initially developed for the treatment of epilepsy, PF-04895162 demonstrated broad-
spectrum anticonvulsant activity in a range of preclinical models. However, its clinical
development was halted during a Phase | trial due to unexpected hepatotoxicity in healthy
volunteers. This technical guide provides a comprehensive overview of the pharmacology of
PF-04895162, its therapeutic potential, and the mechanistic basis of its liver toxicity, with a
focus on quantitative data, experimental methodologies, and relevant signaling and process
pathways.

Pharmacology
Mechanism of Action

PF-04895162 is a positive allosteric modulator of Kv7.2/7.3 and Kv7.3/7.5 potassium channels.
These channels are responsible for generating the M-current, a sub-threshold, non-inactivating
potassium current that plays a critical role in stabilizing the neuronal membrane potential and
controlling neuronal excitability. By opening these channels, PF-04895162 enhances the M-
current, leading to hyperpolarization of the neuronal membrane. This action increases the
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threshold for action potential firing and suppresses neuronal hyperexcitability, which is the
underlying mechanism of its anticonvulsant effects.

Pharmacodynamics

The primary pharmacodynamic effect of PF-04895162 is the suppression of seizures. In
preclinical studies, the compound exhibited robust, dose-dependent antiseizure activity across
multiple rodent models of epilepsy.[1]

Pharmacokinetics

Pharmacokinetic data for PF-04895162 is available from a Phase | clinical trial in healthy
human subjects. The preclinical pharmacokinetic parameters in rats and monkeys have not
been detailed in the reviewed literature, but it was noted that systemic exposure in monkeys at
doses up to 100 mg/kg/day was equivalent to or exceeded that in the clinical study where
toxicity was observed.[2]

Therapeutic Potential and Clinical Development
Preclinical Efficacy

PF-04895162 showed significant promise as a broad-spectrum anticonvulsant in several well-
established preclinical models of epilepsy.

Preclinical Efficacy of PF-04895162

Maximal Electroshock (MES), 6 Hz,
Pentylenetetrazole (PTZ), Electrical Kindling[1]

Seizure Models

Effective Dose Range <1 to 5 mg/kg[1]

Clinical Trial and Discontinuation

A randomized, double-blind, placebo-controlled Phase I clinical trial (NCT01691274) was
initiated to evaluate the safety, tolerability, and pharmacokinetics of multiple oral doses of PF-
04895162 in healthy volunteers. The study was terminated prematurely when a significant
number of participants receiving 300 mg of PF-04895162 twice daily for 14 days developed
elevated liver transaminases (alanine aminotransferase [ALT] and aspartate aminotransferase
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[AST]), indicative of hepatotoxicity.[2] This adverse effect was not predicted by preclinical
toxicology studies in rats (up to 6 months) and cynomolgus monkeys (up to 9 months).[2]

Hepatotoxicity
Mechanism of Liver Injury

Subsequent mechanistic studies revealed that the hepatotoxicity of PF-04895162 in humans is
likely due to a dual mechanism involving the inhibition of the bile salt export pump (BSEP) and
mitochondrial dysfunction.[2][3]

» Bile Salt Export Pump (BSEP) Inhibition: PF-04895162 was found to be an inhibitor of BSEP,
a transporter protein located on the canalicular membrane of hepatocytes that is responsible
for the efflux of bile acids from the liver into the bile. Inhibition of BSEP leads to the
intracellular accumulation of cytotoxic bile acids, causing cholestatic liver injury.

e Mitochondrial Dysfunction: The compound was also shown to impair mitochondrial function.
Mitochondrial toxicity can lead to cellular energy depletion, oxidative stress, and ultimately,
hepatocyte necrosis and apoptosis.

The combination of these two mechanisms is believed to have a synergistic effect, leading to
the observed liver injury in humans.[4]

In Vitro Toxicity Data

In Vitro Toxicity of PF-04895162

BSEP Inhibition (IC50) 311 pM[1]

Cytotoxicity (IC50, 72h) ~192 uM (THLE cell line)[1]

~130 uM (HepG2 cell line)[1]

Hepatocyte Cell Loss (AC50, 48h) >125 pM[1]

Experimental Protocols
Preclinical Seizure Models

This model is used to screen for drugs effective against generalized tonic-clonic seizures.
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» Animal Preparation: Rodents (mice or rats) are acclimatized to the laboratory environment.

e Drug Administration: PF-04895162 or vehicle is administered, typically intraperitoneally (i.p.)
or orally (p.o.), at various doses.

o Stimulation: At the time of predicted peak drug effect, a brief electrical stimulus (e.g., 50-60
Hz, 0.2-1.0 seconds) is delivered through corneal or auricular electrodes.

o Observation: The animal is observed for the presence or absence of a tonic hindlimb
extension, which is the endpoint of the seizure.

» Data Analysis: The percentage of animals protected from tonic hindlimb extension at each
dose is determined, and the median effective dose (ED50) is calculated.

This model is used to identify drugs that may be effective against psychomotor or therapy-
resistant seizures.

e Animal Preparation: Similar to the MES model.
e Drug Administration: Test compound or vehicle is administered.

o Stimulation: A low-frequency (6 Hz) electrical stimulus of longer duration (e.g., 3 seconds) is
delivered via corneal electrodes.

o Observation: Animals are observed for seizure behaviors such as stun, forelimb clonus, and
twitching of the vibrissae.

o Data Analysis: Protection is defined as the absence of these seizure behaviors. The ED50 is
calculated based on the dose-response relationship.

This model is used to screen for drugs effective against myoclonic and absence seizures.
e Animal Preparation: As with other models.
e Drug Administration: PF-04895162 or vehicle is administered.

e PTZ Injection: A convulsant dose of pentylenetetrazole (a GABA-A receptor antagonist) is
injected, typically subcutaneously or intraperitoneally.
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» Observation: Animals are observed for the onset and severity of clonic and tonic-clonic

seizures.

o Data Analysis: The ability of the drug to prevent or delay the onset of seizures is measured,
and the ED50 is determined.

In Vitro Toxicity Assays

» Vesicle Preparation: Inside-out membrane vesicles from cells overexpressing human BSEP
are prepared.

 Incubation: Vesicles are incubated with a labeled BSEP substrate (e.g., [3H]-taurocholate) in
the presence of ATP and varying concentrations of PF-04895162.

o Uptake Measurement: The uptake of the labeled substrate into the vesicles is measured
using a scintillation counter.

o Data Analysis: The concentration of PF-04895162 that inhibits 50% of BSEP-mediated
substrate transport (IC50) is calculated.

o Cell Culture: Human-derived liver cells (e.g., HepG2) are cultured in a multi-well plate.
e Drug Exposure: Cells are exposed to various concentrations of PF-04895162.

¢ Assessment of Mitochondrial Function: Mitochondrial function can be assessed by various
methods, such as:

o MTT Assay: Measures the activity of mitochondrial dehydrogenases.

o Seahorse XF Analyzer: Measures oxygen consumption rate (OCR) and extracellular
acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.

o Mitochondrial Membrane Potential Dyes (e.g., JC-1, TMRE): Measures changes in the
mitochondrial membrane potential.

o Data Analysis: The concentration of PF-04895162 that causes a 50% reduction in
mitochondrial function (IC50 or EC50) is determined.
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Caption: Signaling pathway of PF-04895162's anticonvulsant action.
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Caption: Workflow of PF-04895162 development and toxicity investigation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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